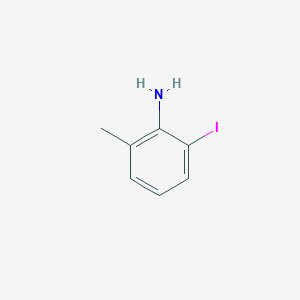

2-Iodo-6-methylaniline

Descripción general

Descripción

2-Iodo-6-methylaniline is a chemical compound with the molecular formula C7H8IN . It is a yellow to brown solid with a molecular weight of approximately 233.050 Da . It is also known by other names such as 2-Iod-6-methylanilin .

Synthesis Analysis

The synthesis of 2-Iodo-6-methylaniline involves multiple steps . The process starts with a nitration, followed by a conversion from the nitro group to an amine, and finally a bromination . It’s important to note that the nitration step needs to be the first step and not the bromination .Molecular Structure Analysis

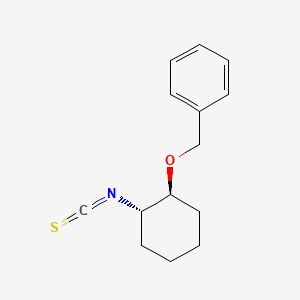

The molecular structure of 2-Iodo-6-methylaniline is represented by the linear formula C7H8IN . The average mass of the molecule is 233.050 Da, and the monoisotopic mass is 232.970139 Da .Chemical Reactions Analysis

The chemical reactions involving 2-Iodo-6-methylaniline are complex and involve multiple steps . The process begins with a nitration, followed by a conversion from the nitro group to an amine, and finally a bromination . The nitro group is the only meta directing group among the nitro, bromine, and amine groups, which means that the nitration step needs to be the first step .Physical And Chemical Properties Analysis

2-Iodo-6-methylaniline is a yellow to brown solid . It has a molecular weight of approximately 233.050 Da .Aplicaciones Científicas De Investigación

Synthesis and Molecular Complexes

2-Iodo-6-methylaniline is a compound of interest in various synthesis processes and the formation of molecular complexes. For example, the synthesis of 2,6-diiodo-4-methylaniline involves a simple and economical route, indicating potential for wide application in the synthesis of iodo-substituent aniline complexes (Kou Xiao-yan, 2011). Similarly, molecular complexes formed by co-crystallization of 4-iodo-2-methylaniline with dinitrobenzoic acids exhibit color-changing properties, showcasing its potential in colorimetric applications (Charlotte L. Jones et al., 2014).

Vibrational Spectroscopy Analysis

In the field of spectroscopy, 2-Iodo-6-methylaniline and related compounds like 2-chloro-4-methylaniline have been analyzed using Fourier transform infrared (FTIR) and FT-Raman spectroscopy. These studies help understand the vibrational modes and molecular structures of such compounds (V. Arjunan & S. Mohan, 2009).

Organic Photoreactions and Environmental Applications

The compound plays a role in organic photoreactions, with studies indicating its use in environmentally friendly methods for synthesizing indoline derivatives. Such applications are significant in antifungal and medicinal activities for metabolic diseases (Bing Li et al., 2021). This aligns with the principles of green chemistry and promotes environmental awareness.

Safety and Hazards

The safety information for 2-Iodo-6-methylaniline indicates that it is potentially hazardous. The compound has been assigned the signal word “Warning” and is associated with the hazard statement H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propiedades

IUPAC Name |

2-iodo-6-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8IN/c1-5-3-2-4-6(8)7(5)9/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJYIGUPWQAFKQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00473573 | |

| Record name | 2-iodo-6-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodo-6-methylaniline | |

CAS RN |

832133-11-6 | |

| Record name | 2-iodo-6-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Diiodobicyclo[1.1.1]pentane](/img/structure/B1600880.png)

![5-Methyloxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B1600886.png)